1-Bromo-2-ethynylnaphthalene
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Overview
Description
1-Bromo-2-ethynyl-naphthalene is an organic compound with the molecular formula C12H7Br It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and an ethynyl group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of an ethynyl group. The typical synthetic route involves:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst to form 1-bromonaphthalene.
Industrial Production Methods: Industrial production of 1-Bromo-2-ethynyl-naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
1-Bromo-2-ethynyl-naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form biaryl compounds.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Nitriles: From substitution reactions.
Biaryls: From coupling reactions.
Carbonyl Compounds and Alkenes: From oxidation and reduction reactions.
Scientific Research Applications
1-Bromo-2-ethynyl-naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological systems due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethynyl-naphthalene involves its interaction with various molecular targets through its bromine and ethynyl functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
1-Bromo-2-ethynyl-naphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
2-Bromonaphthalene: The bromine atom is positioned differently, affecting its reactivity and applications.
1-Chloronaphthalene and 1-Fluoronaphthalene: Similar in structure but with different halogen atoms, leading to variations in their chemical properties and reactivity.
The uniqueness of 1-Bromo-2-ethynyl-naphthalene lies in its combination of bromine and ethynyl groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Biological Activity
1-Bromo-2-ethynylnaphthalene is a compound that has garnered attention due to its biological activity, particularly in relation to cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of various xenobiotics and drugs, and understanding the interactions of compounds like this compound with these enzymes can provide insights into their potential therapeutic and toxicological implications.
Chemical Structure and Properties
This compound is characterized by its naphthalene backbone with a bromine atom and an ethynyl group attached. This structure is significant as it influences the compound's reactivity and interaction with biological systems.
Biological Activity
The biological activity of this compound primarily revolves around its role as an inhibitor of cytochrome P450 enzymes. Research indicates that compounds similar to 2-ethynylnaphthalene, from which this compound is derived, have shown selective inhibition of specific CYP450 isoforms, particularly CYP2B4 .
Inhibition of Cytochrome P450 Enzymes
Cytochrome P450 enzymes play a vital role in drug metabolism and the bioactivation of procarcinogens. The inhibition of these enzymes can lead to significant pharmacokinetic interactions. For instance, studies have demonstrated that this compound can selectively inhibit CYP2B4, suggesting its potential utility in modulating drug metabolism .
Case Studies
- Inhibition Profiles : A study highlighted the selectivity of this compound for CYP2B4 compared to other isoforms. The compound was tested alongside various known inhibitors, revealing a unique profile that could be exploited for therapeutic purposes .
- Mechanistic Insights : The mechanism by which this compound inhibits CYP450 enzymes involves covalent modification of the enzyme's active site. This irreversible binding leads to a decrease in enzymatic activity, which can significantly affect drug metabolism .
- Electrochemical Studies : Electrochemical synthesis methods have been explored to produce derivatives of this compound, enabling further investigation into its biological activity. These studies indicate that varying electrochemical conditions can influence the yield and purity of the compound, thereby affecting its biological properties .
Data Table: Inhibition Potency of this compound on Cytochrome P450 Isoforms
Properties
Molecular Formula |
C12H7Br |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-bromo-2-ethynylnaphthalene |
InChI |
InChI=1S/C12H7Br/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h1,3-8H |
InChI Key |
PKTDQXQMGBUHFO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
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